Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate

Description

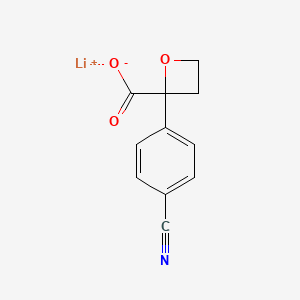

Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate is a lithium salt of a substituted oxetane carboxylic acid derivative. Its structure combines a rigid oxetane ring with a 4-cyanophenyl substituent, which confers unique steric and electronic properties. The oxetane ring is a strained four-membered oxygen-containing heterocycle, often utilized in medicinal chemistry to improve metabolic stability and solubility while reducing lipophilicity compared to bulkier substituents like cyclohexane . This compound is of interest in pharmaceutical research, particularly in optimizing drug candidates for improved pharmacokinetics and target engagement.

Properties

Molecular Formula |

C11H8LiNO3 |

|---|---|

Molecular Weight |

209.2 g/mol |

IUPAC Name |

lithium;2-(4-cyanophenyl)oxetane-2-carboxylate |

InChI |

InChI=1S/C11H9NO3.Li/c12-7-8-1-3-9(4-2-8)11(10(13)14)5-6-15-11;/h1-4H,5-6H2,(H,13,14);/q;+1/p-1 |

InChI Key |

BARIXCIBAXMCSX-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1COC1(C2=CC=C(C=C2)C#N)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Hydroxy Esters

- Starting from α- or β-hydroxy esters, a three-step sequence can be employed:

- O-protection of the hydroxy group by reaction with an enol ether to form O-protected hydroxy esters.

- Reduction of the O-protected ester to an aldehyde intermediate.

- Condensation with metal enolates of activated carboxylic acid derivatives, followed by spontaneous deprotection and cyclization to form the oxetane-2-one ring.

This method is efficient, reducing the number of reaction steps compared to older methods, and yields good overall product amounts.

Formation of Lithium Carboxylate Salt

After obtaining the oxetane-2-carboxylic acid derivative bearing the 4-cyanophenyl substituent, the lithium salt is prepared by neutralization with lithium bases such as lithium hydroxide or lithium alkoxides:

- The carboxylic acid is dissolved in an appropriate solvent (e.g., tetrahydrofuran or methanol).

- A stoichiometric amount of lithium hydroxide or lithium carbonate is added under controlled temperature conditions.

- The reaction mixture is stirred until complete neutralization is confirmed by pH or spectroscopic methods.

- The lithium salt precipitates or is isolated by solvent removal and recrystallization.

Alternative Synthetic Approaches and Catalytic Methods

Recent literature reports mild catalytic methods for oxetane ring functionalization and ring-opening that could be adapted for the preparation of substituted oxetane carboxylates:

- Lewis acid catalysis using indium triflate or scandium triflate facilitates ring-opening and functionalization of oxetanes with nucleophiles, potentially allowing for direct incorporation of lithium salts or carboxylate groups.

- Soft carbon nucleophile addition under Lewis acid catalysis has been shown to yield oxygenated molecules relevant to natural product synthesis, which may be adapted for lithium carboxylate formation.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Palladium-catalyzed coupling | Pd(OAc)₂, CuOTf, pyridine, N,N-dimethylacetamide, 120°C | ~96 | High purity 2-(4-cyanophenyl) intermediate |

| 2 | O-protection of hydroxy ester | Enol ethers, mild conditions | Variable | Protects hydroxy group for further steps |

| 3 | Reduction to aldehyde | Suitable reducing agent (e.g., DIBAL-H) | Good | Prepares for condensation |

| 4 | Condensation and cyclization | Metal enolate of activated acid derivative | Good | Forms oxetane-2-one ring |

| 5 | Neutralization to lithium salt | LiOH or lithium alkoxide, solvent (THF, MeOH) | High | Yields lithium carboxylate |

Research Outcomes and Analytical Data

- The purity of intermediates and final lithium salt compounds is typically confirmed by HPLC, NMR, and mass spectrometry, showing >90% purity in optimized procedures.

- Stability studies indicate some oxetane-carboxylic acids may isomerize to lactones at room temperature, necessitating careful storage conditions for lithium salts.

- Electrochemical studies on related lithium oxetane carboxylate materials demonstrate good lithium-ion diffusivity and stability, suggesting potential applications in battery materials, although specific data for lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate remain limited.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Oxetane derivatives with modified functional groups.

Reduction: Amino-substituted oxetane derivatives.

Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the oxetane moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate belongs to a family of oxetane-based carboxylates and aryl-substituted heterocycles. Below is a detailed comparison with key analogs:

Structural Analogues

Key Observations :

- Synthetic Complexity : The synthesis of the target compound avoids multi-step heterocycle formation required for benzothiazole derivatives .

Physicochemical and Pharmacokinetic Properties

Key Findings :

- Bioavailability: The target compound’s moderate bioavailability aligns with Veber’s rules (PSA < 140 Ų, rotatable bonds ≤10) but is lower than simpler oxetane analogs due to increased PSA from the cyano group .

- Lipophilicity: The nitrile substituent raises logP slightly compared to non-aromatic oxetane salts, balancing solubility and permeability .

- Metabolic Stability : The oxetane ring likely reduces cytochrome P450-mediated oxidation relative to thiophene or benzothiazole analogs .

Biological Activity

Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate is a lithium salt derived from the carboxylic acid of 4-cyanophenyl oxetane-2-carboxylic acid. This compound exhibits notable biological activity, particularly in areas related to therapeutic applications, including anti-inflammatory and neuroprotective effects. This article explores its biological properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C12H12LiN1O3

- Molecular Weight: Approximately 209.13 g/mol

- Structural Features:

- The presence of a lithium ion coordinated to the carboxylate group.

- An oxetane ring that provides unique reactivity due to its strained structure.

- A cyanophenyl substituent that may influence interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules, such as enzymes and receptors. The lithium ion is known for its role in mood stabilization and neuroprotection, which may be enhanced by the compound's unique structural features.

Potential Interactions:

- Enzyme Modulation: The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding: Interaction with neurotransmitter receptors could lead to neuroprotective effects.

Biological Activity Findings

Research indicates that this compound has several promising biological activities:

- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Properties: Given the known effects of lithium on neuronal health, this compound may offer neuroprotective benefits, potentially aiding in mood disorders and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Oxetane ring, cyanophenyl group | Unique reactivity patterns due to ring strain |

| Lithium(1+)2-(4-cyanophenyl)-2,2-difluoroacetate | Difluorinated acetic acid moiety | Increased reactivity due to fluorine atoms |

| Lithium(1+)3-(4-cyanophenyl)-3-hydroxybutanoate | Hydroxybutanoic acid derivative | Hydroxyl group enhances solubility |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotection Study: A study demonstrated that compounds similar to this compound exhibit protective effects on neuronal cells under oxidative stress conditions. These findings suggest potential applications in neurodegenerative disease therapies.

- Anti-inflammatory Research: Another investigation focused on the anti-inflammatory properties of lithium salts, suggesting that derivatives like this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Binding Affinity Studies: Research has highlighted the binding affinity of this compound with various receptors involved in mood regulation and inflammation, indicating its potential as a therapeutic agent.

Q & A

Q. What synthetic methodologies are effective for preparing Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate?

The compound can be synthesized via carboxylation of an oxetane precursor. For example, the Pinner method —used to functionalize 4-cyanophenyl-containing heterocycles—can be adapted to introduce carboxylate groups. Subsequent lithium salt formation may involve metathesis with lithium hydroxide or carbonate. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to stabilize the oxetane ring and minimize hydrolysis .

Q. Which analytical techniques confirm the structural integrity of this compound?

- ESI-MS : Critical for verifying molecular ion peaks (e.g., [M+H]+), as demonstrated for structurally related 4-cyanophenyl ureas .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving lithium coordination geometry and oxetane ring conformation. SHELXPRO aids in validating hydrogen-bonding networks .

Q. How is the crystal structure of this lithium salt determined?

Single-crystal X-ray diffraction (SCXRD) with SHELXL enables precise refinement. Key steps include:

- Data collection at low temperatures to reduce thermal motion artifacts.

- Using the SQUEEZE function in SHELXL to model disordered solvent molecules.

- Validation via R-factor convergence and Hirshfeld surface analysis .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?

Discrepancies often arise from neglected crystal packing effects or dynamic processes. Strategies include:

- Multi-step refinement in SHELXL with restraints for thermal parameters.

- DFT calculations (e.g., Gaussian) to simulate intermolecular interactions.

- Cross-validation using spectroscopic data (e.g., IR for carboxylate stretching modes) .

Q. What strategies optimize stereochemical purity during oxetane ring formation?

Q. How can researchers address challenges in refining high-resolution or twinned crystallographic data?

SHELXL’s twin refinement tools (e.g., BASF parameter) and hierarchical cluster analysis are effective. For high-resolution

- Anisotropic displacement parameters refine lithium coordination.

- Pseudosymmetry checks prevent overinterpretation of minor electron density features .

Q. What methodologies validate the presence of labile lithium ions in the structure?

- Combined SCXRD and NMR : Li NMR quantifies lithium mobility in solution.

- Charge-density analysis : Multipole refinement in SHELXL maps electron density around lithium, distinguishing ionic vs. covalent bonding .

Data Contradiction Analysis

Q. How should conflicting mass spectrometry and elemental analysis data be interpreted?

- ESI-MS adducts : Sodium or potassium adducts may skew molecular ion peaks. Use high-purity solvents and internal standards.

- Elemental analysis : Discrepancies >0.4% suggest impurities; repeat synthesis with rigorous drying (e.g., Schlenk techniques) .

Q. Why might crystallographic bond lengths deviate from DFT-optimized geometries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.